REACTION_CXSMILES
|
[CH:1]([NH:4][CH:5]([CH3:7])[CH3:6])([CH3:3])C.CN(C)CCN(C)C.C([Li])[CH2:17][CH2:18][CH3:19].CCCCCC.[CH3:27][CH2:28][O:29][C:30]([CH3:32])=[O:31].C1C[O:36][CH2:35]C1>C(=O)=O.CC(C)=O>[NH:4]1[C:5]2[C:6](=[CH:17][CH:18]=[CH:19][CH:7]=2)[C:3]([C:35](=[O:36])[CH2:32][C:30]([O:29][CH2:28][CH3:27])=[O:31])=[CH:1]1 |f:6.7|
|
Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CN(CCN(C)C)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
dry ice acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=O)=O.CC(=O)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Name
|
N-BOC methyl indole-3-carboxylate
|
Quantity
|
6.875 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
solution stirred for additional 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at −78° C. for 1 h
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
at −15° C. for an additional 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with glacial acetic acid (10 mL)
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (250 mL) was added
|
Type
|
WASH
|
Details
|
the organic layer was successively washed with 1N citric acid solution (2×150 mL), saturated brine (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over anhydrous sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography over silica gel and 1:1 ethyl acetate and hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1C=C(C2=CC=CC=C12)C(CC(=O)OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 30% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |